molecular formula C8H8FNO B2574801 6-Fluoro-2,3-dihydrobenzofuran-3-amine CAS No. 944904-32-9

6-Fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No. B2574801
Key on ui cas rn: 944904-32-9
M. Wt: 153.156
InChI Key: VPNZYZSGRZXDBR-UHFFFAOYSA-N
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Patent
US08163740B2

Procedure details

A mixture of the above described 6-fluoro-benzofuran-3-one oxime (5.38 g, 32 mmol; HPLC 1.489 min) and Raney-Nickel (2.4 g) in tetrahydrofuran (125 mL) and methanol (125 mL) was hydrogenated at 100 bar hydrogen-pressure at 50° C. for 18 h. Filtered the catalyst off, washed with methanol and tetrahydrofuran, all volatiles very removed in vacuum to give the crude product which was purified by Si—NH2 column chromatography with n-heptane/ethyl acetate to give the title compound as a light brown liquid (1.65 g, 34%, HPLC 0.367 min 100%), MS (ISP) m/e=154.0 [(M+H)+].
Name
6-fluoro-benzofuran-3-one oxime
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[C:6](=[N:9]O)[CH2:7][O:8][C:4]=2[CH:3]=1.[H][H]>O1CCCC1.CO.[Ni]>[F:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]([NH2:9])[CH2:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
6-fluoro-benzofuran-3-one oxime
Quantity
5.38 g
Type
reactant
Smiles
FC1=CC2=C(C(CO2)=NO)C=C1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst off,
WASH
Type
WASH
Details
washed with methanol and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
all volatiles very removed in vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by Si—NH2 column chromatography with n-heptane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C(CO2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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